molecular formula C10H12N2O B11973881 6-(1,3-Diazinan-2-ylidene)cyclohexa-2,4-dien-1-one CAS No. 65739-64-2

6-(1,3-Diazinan-2-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B11973881
CAS No.: 65739-64-2
M. Wt: 176.21 g/mol
InChI Key: ASEAXFLYJBVEGB-UHFFFAOYSA-N
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Description

6-(1,3-Diazinan-2-ylidene)cyclohexa-2,4-dien-1-one is a chemical compound characterized by a cyclohexa-2,4-dien-1-one core structure with a 1,3-diazinan-2-ylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Diazinan-2-ylidene)cyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexa-2,4-dien-1-one with a diamine under photolytic conditions. The reaction is carried out by irradiating the mixture with visible light, which induces the formation of a ketene intermediate. This intermediate then reacts with the diamine to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, light intensity, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Diazinan-2-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazinan-2-ylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include bis-amides, sulfone derivatives, and various substituted cyclohexa-2,4-dien-1-one compounds .

Scientific Research Applications

6-(1,3-Diazinan-2-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1,3-Diazinan-2-ylidene)cyclohexa-2,4-dien-1-one involves the formation of reactive intermediates such as ketenes under photolytic conditions. These intermediates can then react with nucleophiles to form stable products. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the cyclohexa-2,4-dien-1-one core and the diazinan-2-ylidene substituent .

Comparison with Similar Compounds

Similar Compounds

  • 6-(1H-pyrimidin-2-ylidene)cyclohexa-2,4-dien-1-one
  • 4-(1,3-dihydrobenzimidazol-2-ylidene)cyclohexa-2,5-dien-1-one
  • 4-amino-6-(1,3-dihydrobenzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one

Properties

CAS No.

65739-64-2

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(1,4,5,6-tetrahydropyrimidin-2-yl)phenol

InChI

InChI=1S/C10H12N2O/c13-9-5-2-1-4-8(9)10-11-6-3-7-12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12)

InChI Key

ASEAXFLYJBVEGB-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=NC1)C2=CC=CC=C2O

Origin of Product

United States

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